molecular formula C14H19ClN2O2 B13783947 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride CAS No. 63906-35-4

2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride

Cat. No.: B13783947
CAS No.: 63906-35-4
M. Wt: 282.76 g/mol
InChI Key: HEUYKGNOPUJGSK-UHFFFAOYSA-N
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Description

2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of an indole ring system, which is a common structural motif in many natural products and synthetic drugs.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride typically involves the esterification of 2-(1H-indol-3-yl)acetic acid with 2-dimethylaminoethanol in the presence of a suitable catalyst such as sulfuric acid. The reaction is carried out in an organic solvent like ethanol under reflux conditions. The resulting ester is then converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The indole ring can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.

    Substitution: The dimethylaminoethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Oxidized indole derivatives.

    Reduction: Reduced indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride involves its interaction with specific molecular targets and pathways. The indole ring system can interact with various enzymes and receptors in the body, leading to a range of biological effects. For example, it may act as an agonist or antagonist at certain receptor sites, modulating the activity of neurotransmitters and other signaling molecules.

Comparison with Similar Compounds

Similar Compounds

    O-Acetylpsilocin: A semi-synthetic psychoactive drug with a similar indole structure.

    DPIE [2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine]: An indole derivative with modulatory activity on pro-inflammatory cytokine production.

    3-[2-(Dimethylamino)ethyl]-1H-indol-5-yl acetate: Another indole derivative with similar structural features.

Uniqueness

2-Dimethylaminoethyl (1H-indol-3-yl)acetate hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

63906-35-4

Molecular Formula

C14H19ClN2O2

Molecular Weight

282.76 g/mol

IUPAC Name

2-[2-(1H-indol-3-yl)acetyl]oxyethyl-dimethylazanium;chloride

InChI

InChI=1S/C14H18N2O2.ClH/c1-16(2)7-8-18-14(17)9-11-10-15-13-6-4-3-5-12(11)13;/h3-6,10,15H,7-9H2,1-2H3;1H

InChI Key

HEUYKGNOPUJGSK-UHFFFAOYSA-N

Canonical SMILES

C[NH+](C)CCOC(=O)CC1=CNC2=CC=CC=C21.[Cl-]

Origin of Product

United States

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